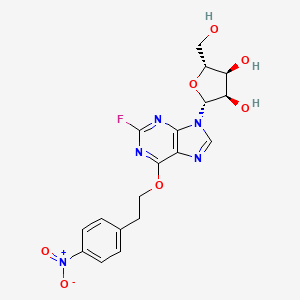
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
化学反应分析
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antiviral properties and its ability to inhibit RNA synthesis.
Medicine: Research focuses on its potential as a therapeutic agent against viral infections like HSV and HIV.
Industry: It is used in the development of antiviral drugs and other pharmaceutical applications.
作用机制
The mechanism of action of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves its conversion to an active form by ribonucleoside kinases . This active form inhibits the synthesis of RNA, thereby preventing the replication of viruses such as HSV and HIV . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
相似化合物的比较
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine is unique due to its specific structure and antiviral properties. Similar compounds include:
- 2-Fluoro-9-(beta-D-ribofuranosyl)-6-(2-(4-nitrophenyl)ethoxy)-9H-purine
- 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
属性
分子式 |
C18H18FN5O7 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
XUQAGOPCIUTOKD-LSCFUAHRSA-N |
手性 SMILES |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)F)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















